molecular formula C8H15NO2 B172629 1-Piperidinepropanoic acid CAS No. 26371-07-3

1-Piperidinepropanoic acid

Cat. No. B172629
CAS RN: 26371-07-3
M. Wt: 157.21 g/mol
InChI Key: LPDGWMLCUHULJF-UHFFFAOYSA-N
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Description

1-Piperidinepropanoic acid is an organic compound with the molecular formula C8H15NO2 . It is an amino acid and its effectiveness as a plasticizer has been tested .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of 1-Piperidinepropanoic acid is 157.2102 . The IUPAC Standard InChI is InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Enhancing Antibiotic Efficacy :

    • Piperine, a derivative of 1-piperidinepropanoic acid, significantly reduces the MICs (Minimum Inhibitory Concentrations) and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant S. aureus. This suggests its role in inhibiting bacterial efflux pumps (Khan et al., 2006).
  • Catalytic Applications in Chemical Synthesis :

    • Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles demonstrate catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting its potential as a reusable nanomagnetic catalyst (Ghorbani‐Choghamarani & Azadi, 2015).
  • Impact on Kinetics of Chemical Reactions :

    • Studies on the reaction kinetics of 1-fluoro-2, 4-dinitrobenzene with piperidine in various alcohol solutions show that piperidine significantly influences the reaction rates, emphasizing its role in chemical reactions (Yangjeh & Gholami, 2003).
  • Bioavailability Enhancement :

    • Piperine (1-Piperoyl piperidine) enhances the bioavailability of various drugs by altering intestinal membrane dynamics and enzyme kinetics, suggesting its potential in improving drug absorption (Khajuria, Thusu, & Zutshi, 2002).
  • Structural Analysis in Chemistry :

    • The structural determination of 1-piperidineacetic acid through X-ray diffraction and computational methods contributes valuable insights into its molecular conformation, which is critical for understanding its chemical behavior (Dega-Szafran et al., 2002).
  • Corrosion Inhibition :

    • Piperidines, including derivatives of 1-piperidinepropanoic acid, have been studied as potential corrosion inhibitors for iron in acidic environments, providing insights for their application in industrial corrosion control (Khaled, Babi´-Samardžija, & Hackerman, 2004).
  • Therapeutic Applications in Behavioral Sciences :

    • 1-Boc-Piperidine-4-Carboxaldehyde demonstrates potential in decreasing binge-eating behavior and anxiety in animal models, suggesting its therapeutic potential in the treatment of eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).
  • Phencyclidine Analogs and Analgesic Properties :

    • Derivatives of 1-piperidinepropanoic acid have been synthesized and studied for their analgesic properties, expanding the potential therapeutic applications of this compound (Ahmadi & Mahmoudi, 2005).

Safety And Hazards

1-Piperidinepropanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGWMLCUHULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067201
Record name 1-Piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepropanoic acid

CAS RN

26371-07-3
Record name 1-Piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26371-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanoic acid
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERIDINEPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinepropanoic acid
Reactant of Route 2
1-Piperidinepropanoic acid
Reactant of Route 3
1-Piperidinepropanoic acid

Citations

For This Compound
10
Citations
PL Feldman - Anesthesiology, 2020 - pubs.asahq.org
… These analgetics, 4-(methoxycarbonyl)-4-[1-oxopropyl)phenylamino]-1-piperidinepropanoic acid alkyl esters, were evaluated in vitro in the guinea pig ileum for µ-opioid activity, in vivo …
Number of citations: 15 pubs.asahq.org
DM Zimmerman, JS Gidda, BE Cantrell… - Journal of medicinal …, 1994 - ACS Publications
… 4-(3-Hydroxyphenyl)-3(S),4(S)-dimethyl-2'(Sfi)-(phenylmethyl)-1 -piperidinepropanoic Acid (9). Prepared as described for 7. The free-base mixture was triturated in ethyl acetate: mp 142…
Number of citations: 170 pubs.acs.org
A Gelencsér, T Mészáros, M Blazsó, G Kiss… - Journal of Atmospheric …, 2000 - Springer
The organic matter in tropospheric aerosol plays animportant, yet undetermined role in atmosphericprocesses. The bulk of organic carbon representing asignificant part of the fine …
Number of citations: 81 link.springer.com
LM LeBlanc, SW Powers, JS Grossert… - … in Mass Spectrometry, 2016 - Wiley Online Library
… acid was obtained from Acros Organics (Nepean, ON, Canada), while 3-maleimidopropanoic acid, 3-phenoxypropanoic acid, β-(1-piperidino)propanoic acid (1-piperidinepropanoic acid…
SH Haidar, JE Moreton, Z Liang, JF Hoke… - Journal of …, 1997 - Elsevier
… Remifentanil (the hydrochloride salt of 3-[4-(methoxycarbonyl)-4-[(1-oxopropyl)phenylamino]-1-piperidinepropanoic acid, methyl ester) is an ultra-short-acting opioid which has recently …
Number of citations: 43 www.sciencedirect.com
ME García-Pérez, A Alfonso-Castillo, OF Lores… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance Petiveria alliacea L. (Phytolaccaceae) is used in folk medicine due to its antispasmodic, diuretic, hypoglycemic, abortive, anti-inflammatory and …
Number of citations: 21 www.sciencedirect.com
JA Werner, LR Cerbone, SA Frank… - The Journal of …, 1996 - ACS Publications
… (αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α(phenylmethyl)-1-piperidinepropanoic Acid Monohydrate (35). Compound 34 (25.0 g, 94% de, 58.0 mmol) was added to a solution of 50…
Number of citations: 52 pubs.acs.org
K Ferguson, J Perr, S Tupik, M Gilbert… - Journal of forensic …, 2023 - Wiley Online Library
Synthetic opioids such as fentanyl account for over 71,000 of the approximately 107,000 overdose deaths reported in the United States in 2021. Fentanyl remains the fourth most …
Number of citations: 1 onlinelibrary.wiley.com
F Fujisaki, N Abe, K Sumoto - Chemical and pharmaceutical bulletin, 2002 - jstage.jst.go.jp
(Chart 4), which are clinically useful dopamine receptor antagonists. Molecular model examination of these compounds8) suggested the possibility that compounds 4 and 5 may interact …
Number of citations: 4 www.jstage.jst.go.jp
D PARTIE - unodc.org
0 Cover Part Two\374 Page 1 PART TWO DEUXIÈME PARTIE SEGUNDA PARTE ﺀﺰﳉﺍ ﱐﺎﺜﻟﺍ 第二部分 ЧАСТЬ ВТΟΡАЯ Page 2 Page 3 315 - (...), [...] - (-)-(2R)-N-méthyl-1phénylpropan-2-…
Number of citations: 3 www.unodc.org

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